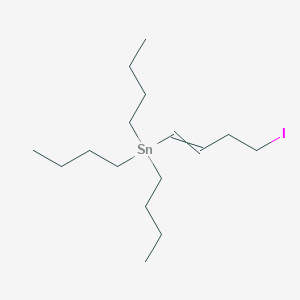![molecular formula C16H18Si B14260756 (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane CAS No. 171774-69-9](/img/structure/B14260756.png)
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H18Si It is a derivative of cyclopenta[a]naphthalene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane typically involves the reaction of cyclopenta[a]naphthalene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding hydrosilane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound can also participate in various chemical reactions, such as oxidation and substitution, which can modify its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]naphthalene: The parent compound without the trimethylsilyl group.
Trimethylsilyl derivatives of other polycyclic aromatic hydrocarbons: Compounds with similar structural features but different aromatic cores.
Uniqueness
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is unique due to the presence of both the cyclopenta[a]naphthalene core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
171774-69-9 |
|---|---|
Molecular Formula |
C16H18Si |
Molecular Weight |
238.40 g/mol |
IUPAC Name |
3H-cyclopenta[a]naphthalen-3-yl(trimethyl)silane |
InChI |
InChI=1S/C16H18Si/c1-17(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)16/h4-11,16H,1-3H3 |
InChI Key |
NEOOLEUARDTPNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C=CC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


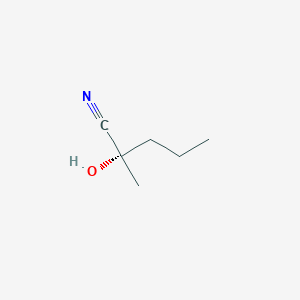
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
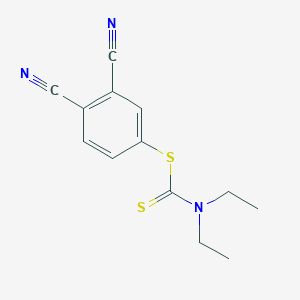
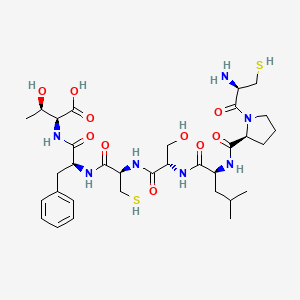
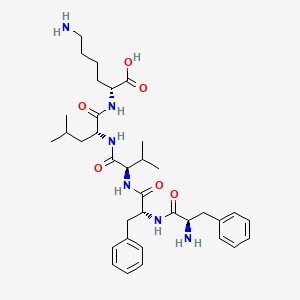
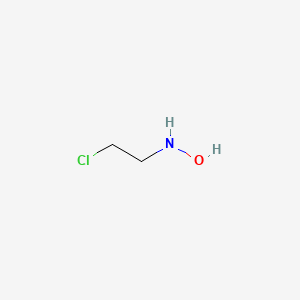
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
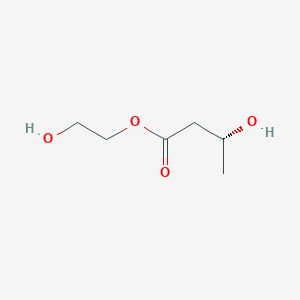
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

